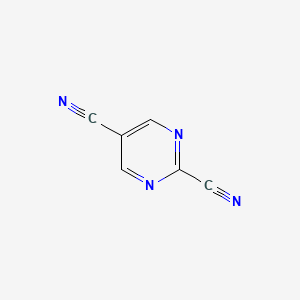

Pyrimidine-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

38275-58-0 |

|---|---|

Molecular Formula |

C6H2N4 |

Molecular Weight |

130.11 g/mol |

IUPAC Name |

pyrimidine-2,5-dicarbonitrile |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H |

InChI Key |

OIKREDWMJPDRFX-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=N1)C#N)C#N |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyrimidine 2,5 Dicarbonitrile

Established Synthetic Routes to Pyrimidine-2,5-dicarbonitrile

The established synthetic pathways to this compound and its derivatives primarily involve multi-component reactions, the formation of the pyrimidine (B1678525) core through cyclization, and the chemical transformation of an already-formed pyrimidine ring.

Multi-Component Reaction Approaches for this compound

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. mdpi.comnih.gov This approach is a cornerstone for the synthesis of substituted pyrimidine-5-carbonitriles, which are closely related to the target molecule. A common strategy involves the condensation of an aldehyde, malononitrile (B47326), and an amidine or urea/thiourea derivative. nih.gov

This reaction typically yields 4-amino- or 4-hydroxy/thio-pyrimidine-5-carbonitriles. The general mechanism proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the amidine/urea/thiourea and subsequent cyclization and aromatization.

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Malononitrile | Benzamidine hydrochloride | Magnetic nano Fe3O4, solvent-free | 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile | nih.gov |

| Substituted benzaldehyde | Malononitrile | Urea/Thiourea | Ammonium (B1175870) chloride, 110°C, solvent-free | 4-Amino-6-aryl-2-hydroxy/mercapto-pyrimidine-5-carbonitrile | ias.ac.in |

| Aldehyde derivatives | Malononitrile | Urea/Thiourea | Bone char-nPrN-SO3H, 80°C, solvent-free | Substituted 4-amino-2-hydroxy/mercapto-pyrimidine-5-carbonitriles | mdpi.com |

Cyclization Reactions for this compound Core Formation

The direct synthesis of the unsubstituted this compound core via cyclization of acyclic precursors is a less commonly reported method compared to the multi-component approaches that lead to substituted derivatives. However, the fundamental principle of pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment, such as an amidine, urea, or guanidine. wikipedia.org

For the specific synthesis of 2,5-dicyanopyrimidines, a potential, though not widely documented, cyclization strategy could involve precursors that already contain the requisite nitrile groups. One such approach could be the cyclocondensation of a dicyano-substituted three-carbon component with an appropriate N-C-N synthon.

A notable example of forming a pyrimidine ring with a nitrile group at the 2-position involves the degradation of a spirocyclic intermediate derived from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, which upon treatment with triphenylphosphine (B44618) and subsequently benzyltriethylammonium chloride, yields 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922). mdpi.com

Transformation of Pre-formed Pyrimidine Scaffolds to Dinitrile Functionality

Introducing nitrile groups onto a pre-existing pyrimidine ring is a viable synthetic strategy. This often involves the conversion of other functional groups, such as halogens, into nitriles. The cyanation of halopyrimidines is a key transformation in this context.

A documented synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) illustrates the introduction of a nitrile group at the 2-position of the pyrimidine ring. This multi-step process involves:

Nucleophilic displacement of the chloro groups with benzyloxy groups.

Oxidation of the methylthio group to a sulfone.

Displacement of the sulfone with a cyanide group.

Chlorination at the C5 position.

Finally, conversion of the benzyloxy groups back to chloro groups to yield the target molecule.

While this example results in a mono-nitrile, the principles of nucleophilic substitution of a suitable leaving group (like a sulfone) with a cyanide source are directly applicable to the synthesis of dinitriles from appropriately substituted pyrimidine precursors.

Another relevant transformation is the cyanation of dihalo-heterocycles. For instance, the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in DMF at elevated temperatures yields 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.com This reaction serves as a strong precedent for the potential synthesis of this compound from a corresponding 2,5-dihalopyrimidine. Various cyanation methods, including the use of metal cyanides (e.g., CuCN, Zn(CN)2) and palladium or nickel catalysts, are well-established in organic synthesis and could be applied to this transformation. wikipedia.orgorganic-chemistry.org

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 1. NaOBn 2. m-CPBA 3. NaCN 4. NCS 5. PCl5, POCl3 | Multi-step | 4,5,6-Trichloropyrimidine-2-carbonitrile | |

| 2,5-Dibromo-3,4-diaminopyridine | Copper cyanide | DMF, 120°C | 3,4-Diaminopyridine-2,5-dicarbonitrile | mdpi.com |

| Aryl Halides | 1,4-dicyanobenzene, NiI2, dtbbpy, (TMS)3SiH, DBU, TMSBr | Toluene, visible light irradiation | Aryl Nitriles | organic-chemistry.org |

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on the development of more efficient, sustainable, and environmentally friendly methods. These include the use of novel catalysts and the application of green chemistry principles such as solvent-free reactions and microwave-assisted synthesis.

Catalytic Synthesis of this compound

Various catalysts have been employed to enhance the efficiency of pyrimidine synthesis, particularly in the context of multi-component reactions that yield precursors to or analogues of this compound.

A notable example is the use of a reusable and eco-friendly solid acid biocatalyst derived from bone char. This catalyst, functionalized with sulfonic acid groups (bone char-nPrN-SO3H), has been shown to be highly effective in the three-component synthesis of pyrimidine-5-carbonitrile derivatives from aldehydes, malononitrile, and urea/thiourea under solvent-free conditions. mdpi.com The reaction proceeds with high yields and short reaction times.

Ammonium chloride (NH4Cl) has also been utilized as an inexpensive and readily available catalyst for the one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives under solvent-free conditions at 110°C. ias.ac.in

| Reaction Type | Catalyst | Precursors | Conditions | Key Advantages | Reference |

| Three-component reaction | Bone char-nPrN-SO3H | Aldehyde, malononitrile, urea/thiourea | 80°C, solvent-free | Reusable, eco-friendly, high yield, short reaction time | mdpi.com |

| Three-component reaction | Ammonium chloride | Benzaldehyde, malononitrile/cyanoacetamide, urea/thiourea | 110°C, solvent-free | Inexpensive, readily available, good yields | ias.ac.in |

| Cyanation of Aryl Halides | NiI2/dtbbpy | Aryl halide, 1,4-dicyanobenzene | Visible light, room temperature | Avoids toxic cyanide salts, mild conditions | organic-chemistry.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles have been successfully applied to the synthesis of pyrimidine derivatives, including solvent-free reactions and microwave-assisted methods.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to increased reaction rates and simpler work-up procedures. orientjchem.orgsemanticscholar.org The aforementioned catalytic syntheses using bone char-derived catalyst and ammonium chloride are both performed under solvent-free conditions. ias.ac.inmdpi.com Another example is a protocol for synthesizing 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile derivatives where the reagents are simply ground together at room temperature. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govat.uayoutube.comyoutube.com This technique has been employed in the synthesis of various pyrimidine derivatives. For instance, a microwave-assisted, solvent-free synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives on an alumina (B75360) solid support has been reported, with reaction times reduced from minutes to seconds. A rapid, direct method for the synthesis of dihydropyrimidines under microwave irradiation has also been described. While a specific microwave-assisted synthesis for this compound is not prominently featured in the reviewed literature, the successful application of this technology to closely related structures suggests its potential for the target molecule.

| Green Chemistry Approach | Precursors | Conditions | Product | Key Advantages | Reference |

| Solvent-free | Substituted benzaldehyde, malononitrile, urea/thiourea | Ammonium chloride, 110°C | 4-Amino-6-aryl-2-hydroxy/mercapto-pyrimidine-5-carbonitrile | Eco-friendly, reduced waste, good yields | ias.ac.in |

| Solvent-free | 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile and other reagents | Grinding at room temperature | Substituted pyrimidine-5-carbonitriles | Mild conditions, simple procedure | nih.gov |

| Microwave-assisted, solvent-free | Benzaldehyde, barbituric acid, urea/thiourea | Alumina solid support | Pyrimido[4,5-d]pyrimidine derivatives | Rapid reaction, improved yield | |

| Microwave-assisted | Aromatic aldehyde, β-keto ester, urea/thiourea | Ethanol, HCl | Dihydropyrimidines | Rapid reaction |

Flow Chemistry and Continuous Processing for this compound Production

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.com While specific applications of flow chemistry for the production of this compound are not extensively documented, the principles of continuous processing are highly applicable to the synthesis of heterocyclic compounds like pyrimidines.

Flow synthesis enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net For the synthesis of pyrimidine derivatives, flow chemistry can facilitate multi-step sequences without the need for isolating intermediates. uc.pt A "catch-react-release" strategy in a flow system, for example, has been used for the synthesis of 2-aminopyrimidine (B69317) derivatives. uc.pt This involves the initial capture of a reactant on a solid support within the flow reactor, followed by subsequent reactions to build the desired molecule, and finally, cleavage from the support to release the product. uc.pt

Precursor Derivatization and Functionalization Strategies

The functionalization of the pyrimidine scaffold is crucial for modulating the physicochemical and biological properties of the resulting compounds. Strategies for precursor derivatization and the introduction of diverse functional groups are therefore of significant interest.

Chemical Modifications of this compound Precursors

The chemical modification of precursors prior to the cyclization reaction to form the pyrimidine ring is a versatile strategy for introducing diversity. Based on the synthetic routes for related compounds, precursors such as substituted benzaldehydes, malononitrile derivatives, and various amidines can be employed. researchgate.netias.ac.in For example, using substituted benzaldehydes in a three-component reaction allows for the incorporation of different aryl groups onto the pyrimidine ring. ias.ac.in

Furthermore, the starting materials for the synthesis of the C-C-C fragment can be modified. For instance, ketenethioacetals can be reacted with acetamide (B32628) to form a precursor that subsequently cyclizes to a pyrimidine derivative. bu.edu.eg The reactivity of these precursors can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups, which can influence the course and efficiency of the cyclization reaction.

Introduction of Diverse Functional Groups onto the Pyrimidine Scaffold

Post-synthetic modification of the pyrimidine ring is another key strategy for generating a library of derivatives. The pyrimidine ring can undergo various chemical transformations to introduce a wide range of functional groups. For example, amino groups on the pyrimidine ring can serve as handles for further derivatization. The synthesis of pyrimidine-based hybrids with benzo[d]imidazole, benzo[d]oxazole, and benzo[d]thiazole moieties has been achieved through the modification of a 2-amino-pyrimidine-5-carbonitrile precursor. nih.gov

Nucleophilic substitution reactions are also common for functionalizing the pyrimidine ring. The displacement of leaving groups, such as halogens or sulfonyl groups, with various nucleophiles can introduce a wide array of substituents. While specific examples for this compound are not available, the general reactivity patterns of pyrimidines suggest that such transformations would be feasible.

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. While detailed mechanistic studies for this specific compound are scarce, insights can be drawn from investigations into the formation of related pyrimidine and pyridine (B92270) dicarbonitrile compounds.

Identification and Characterization of Reaction Intermediates

The synthesis of pyrimidine rings from three-component reactions likely proceeds through a series of reactive intermediates. In the synthesis of pyridine-3,5-dicarbonitriles, a Knoevenagel adduct has been identified as a key reaction intermediate. acs.org It is plausible that a similar intermediate is formed during the synthesis of this compound from analogous precursors. The initial condensation of an aldehyde with malononitrile would likely form a dicyanoalkene intermediate. Subsequent reaction with an amidine would then lead to the cyclization and formation of the pyrimidine ring.

In some pyrimidine syntheses, intermediate spirocycles have been proposed. For example, the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with triphenylphosphine is suggested to form a spirocyclic intermediate which then degrades to a trichloropyrimidine-2-carbonitrile. mdpi.com The identification and characterization of such intermediates, often through spectroscopic techniques like NMR and mass spectrometry, are crucial for elucidating the reaction pathway.

Kinetic Studies and Reaction Pathway Elucidation

The elucidation of the reaction pathway can be complex, and multiple pathways may be operative depending on the reaction conditions. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, it was found that the catalyst (ionic vs. amine base) influences the final oxidation step of the 1,4-dihydropyridine (B1200194) intermediate, with different mechanisms being favored by each catalyst. acs.org Similar complexities could be expected in the synthesis of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the stability of intermediates and transition states, thereby complementing experimental studies in elucidating the reaction mechanism. johnshopkins.edu

Reactivity and Transformation Pathways of Pyrimidine 2,5 Dicarbonitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bonds of the nitrile groups are polarized, with the carbon atom being electrophilic, making them targets for nucleophilic addition. libretexts.orgchemistrysteps.com

The nitrile groups of Pyrimidine-2,5-dicarbonitrile can undergo nucleophilic addition with various reagents, leading to the formation of new functional groups. These reactions typically require catalysis, often under acidic or basic conditions, to enhance the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com

Hydrolysis : In the presence of strong acid or base, the nitrile groups can be hydrolyzed. This process usually proceeds through an amide intermediate which can sometimes be isolated. Complete hydrolysis yields the corresponding carboxylic acids, transforming this compound into pyrimidine-2,5-dicarboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.com

Alcoholysis : The reaction with alcohols, typically under acidic conditions, can convert the nitrile groups into esters or orthoesters. This transformation provides a pathway to pyrimidine-based esters.

Aminolysis : Amines can add to the nitrile groups to form amidines. This reaction is significant for synthesizing derivatives with potential applications in medicinal chemistry.

Table 1: Nucleophilic Addition Reactions at the Nitrile Groups

| Reaction Type | Nucleophile | Product Functional Group | Conditions |

|---|---|---|---|

| Hydrolysis | H₂O | Carboxylic Acid (via Amide) | Acid or Base Catalysis |

| Alcoholysis | R-OH | Ester / Imidate | Acid Catalysis |

While the pyrimidine (B1678525) ring itself can be formed through cycloaddition reactions, the nitrile functionalities on a pre-formed this compound can also participate as dipolarophiles in cycloaddition reactions. For instance, in [2+3] dipolar cycloadditions with azides, the nitrile groups can react to form tetrazole rings, leading to the synthesis of novel heterocyclic systems fused or attached to the pyrimidine core. This pathway is a key method for creating complex, nitrogen-rich compounds.

The nitrile groups are readily susceptible to reduction by various reagents.

Reduction : The choice of reducing agent determines the final product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitriles to primary amines, yielding 2,5-bis(aminomethyl)pyrimidine. libretexts.orgchemistrysteps.comwikipedia.org Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, stopping at the imine stage, which is then hydrolyzed upon aqueous workup to afford the corresponding aldehydes, resulting in pyrimidine-2,5-dicarbaldehyde. chemistrysteps.comwikipedia.org

Oxidation : The oxidation of nitrile groups is not a common transformation. However, specific reagents can convert nitriles into other functional groups under oxidative conditions, though this is a less explored area for this particular compound.

Table 2: Reduction of Nitrile Groups

| Reducing Agent | Product Functional Group |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) |

Reactions at the Pyrimidine Core

The reactivity of the pyrimidine ring is profoundly influenced by the two strongly deactivating cyano groups.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-deficient nature of the diazine system. slideshare.netbhu.ac.in The presence of two potent electron-withdrawing nitrile groups at the C2 and C5 positions further deactivates the ring, making it extremely resistant to attack by electrophiles. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur on the pyrimidine core of this compound under normal conditions. Such reactions typically require the presence of strong activating (electron-donating) groups on the ring, which are absent in this case. bhu.ac.inresearchgate.net

Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2, 4, and 6 positions. slideshare.netbhu.ac.instackexchange.com While this compound itself lacks a suitable leaving group on the ring, derivatives containing a halogen (e.g., chloro, bromo) at the C4 or C6 position are excellent substrates for SNAr reactions. The strong electron-withdrawing effect of the two nitrile groups, in concert with the ring nitrogens, provides significant stabilization for the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. stackexchange.comnih.gov This makes SNAr a powerful method for introducing a wide variety of nucleophiles, such as amines (aminolysis) or alkoxides (alcoholysis), onto the pyrimidine core. chemrxiv.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrimidine-2,5-dicarboxylic acid |

| 2,5-bis(aminomethyl)pyrimidine |

Ring-Opening and Ring-Closing Transformations of this compound

Detailed studies focusing specifically on the ring-opening and ring-closing transformations of the pyrimidine ring in this compound are not extensively documented in the retrieved scientific literature. The stability of the aromatic pyrimidine core, compounded by the strongly electron-withdrawing nature of the two nitrile substituents, generally disfavors reactions that would lead to the opening of the heterocyclic ring under typical conditions.

However, the nitrile functional groups themselves are active sites for ring-closing reactions. The most prominent transformation involving this compound is its use in ionothermal cyclotrimerization. In this process, the nitrile groups of three monomer molecules react to form a new six-membered triazine ring, creating a highly cross-linked, porous polymer known as a Covalent Triazine Framework (CTF). uni-bayreuth.demdpi.com This reaction does not open the pyrimidine ring but rather uses its nitrile functionalities to build a larger network structure. This process has been utilized to synthesize nitrogen-rich porous networks for applications such as carbon dioxide capture. uni-bayreuth.de

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a substrate with a suitable leaving group, such as a halogen or a triflate, and an organometallic coupling partner, catalyzed by a transition metal complex.

For the parent this compound molecule, which lacks a canonical leaving group, direct participation in standard cross-coupling reactions is not feasible. To engage in such transformations, the pyrimidine ring would first need to be functionalized with a reactive group. For instance, the synthesis of derivatives like 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) introduces multiple reactive sites (chloro groups) that could potentially serve as handles for subsequent cross-coupling reactions. arkat-usa.org

There are no specific examples in the surveyed literature of Sonogashira or Suzuki cross-coupling reactions being performed directly on this compound. However, these reactions are widely applied to halogenated pyrimidine derivatives.

Suzuki Coupling: This reaction pairs an organoboron reagent with an organic halide. It is conceivable that a halogenated derivative of this compound could undergo Suzuki coupling to introduce aryl or vinyl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A hypothetical halo-substituted this compound could similarly be functionalized via this method.

The successful application of these palladium-catalyzed reactions would be contingent on the synthesis of a suitable precursor from this compound that incorporates a leaving group at one of the ring's carbon atoms (e.g., at the C4 or C6 position).

Scientific literature detailing other transition metal-catalyzed coupling reactions, such as Stille, Heck, or Negishi couplings, specifically involving this compound is not available in the retrieved search results. The participation of the compound in these reactions would face the same limitation as with palladium-catalyzed couplings: the absence of a necessary leaving group on the pyrimidine ring. The synthesis of functionalized derivatives remains a prerequisite for exploring such reactivity.

Photochemical and Electrochemical Transformations of this compound

Direct photochemical and electrochemical transformations of the this compound monomer are not well-documented. Research in this area has instead concentrated on the properties of the materials derived from this compound. Covalent triazine frameworks synthesized from this compound have been investigated for their electrochemical and photocatalytic properties. mdpi.comuni-muenchen.de For example, CTFs can exhibit semiconductor properties and have been explored for use in organic photoelectric elements and as photocatalysts. mdpi.com These properties, however, are characteristic of the extended polymeric network and not the monomer itself.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Pyrimidine 2,5 Dicarbonitrile

Ligand Properties of Pyrimidine-2,5-dicarbonitrile

The coordination behavior of this compound is primarily governed by the presence of multiple nitrogen donor atoms located in both the heterocyclic ring and the nitrile substituents. These sites offer various possibilities for binding to metal centers.

Chelating and Bridging Capabilities of Dinitrile and Pyrimidine (B1678525) Nitrogen Atoms

This compound possesses a rich coordination chemistry due to its multiple potential binding sites. The two nitrogen atoms of the pyrimidine ring (at positions 1 and 3) and the nitrogen atoms of the two nitrile groups (at positions 2 and 5) can all participate in coordination. This multi-dentate character allows the molecule to act as both a chelating and a bridging ligand.

As a chelating ligand , it can potentially bind to a single metal center through a pyrimidine nitrogen and an adjacent nitrile nitrogen. However, this mode is less common due to the geometric constraints of forming a stable chelate ring.

More significantly, this compound excels as a bridging ligand , linking multiple metal centers to form extended structures. This can occur in several ways:

The two pyrimidine nitrogens can bridge two different metal ions.

The two nitrile groups can coordinate to separate metal centers.

A combination of pyrimidine and nitrile nitrogens can bridge multiple metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers.

This bridging capability is fundamental to its use in the construction of Metal-Organic Frameworks (MOFs), where it can act as a linker connecting metal nodes to build porous, crystalline structures. The linear disposition of the nitrile groups can promote the formation of linear or zig-zag chains, while the pyrimidine ring offers additional connectivity points, allowing for more complex network topologies.

Lewis Basicity and Donor Atom Preferences in Coordination

The Lewis basicity of the nitrogen atoms in this compound influences their coordination strength and preference. The pyrimidine nitrogen atoms are generally more basic and thus stronger Lewis bases compared to the nitrile nitrogen atoms. This is because the lone pair of electrons on the pyrimidine nitrogens are in sp² hybrid orbitals and are more available for donation to a metal ion.

In contrast, the nitrogen atoms of the nitrile groups are part of a C≡N triple bond, and their lone pairs are in sp hybrid orbitals, making them less basic and weaker donors. Consequently, in competitive coordination environments, metal ions will typically show a preference for coordinating to the pyrimidine ring nitrogens.

However, the coordination preference can be influenced by several factors:

The nature of the metal ion: Hard metal ions (following HSAB theory) may prefer the harder pyrimidine nitrogen donors, while softer metal ions might show a greater affinity for the softer nitrile donors.

Steric factors: The accessibility of the donor atoms can play a role.

Solvent and reaction conditions: The medium in which the complex is formed can influence which donor site is favored.

The interplay between these factors allows for fine-tuning of the resulting coordination architecture.

Synthesis and Structural Elucidation of Metal Complexes

Transition Metal Complexes of this compound (d-block elements)

Transition metals from the d-block are frequently used to form complexes with this compound due to their variable oxidation states and coordination geometries. The resulting complexes can range from simple discrete molecules to complex extended networks.

Monomeric and Oligomeric Architectures

In monomeric complexes, one or more this compound ligands coordinate to a single central metal ion. In such cases, the ligand may act as a monodentate or bidentate ligand, coordinating through one or both pyrimidine nitrogens. Oligomeric architectures involve a few metal centers bridged by the ligand to form small, discrete clusters. The specific geometry (e.g., tetrahedral, square planar, octahedral) around the metal center is determined by the metal's electronic configuration and the number of coordinated ligands.

Interactive Data Table: Examples of Monomeric/Oligomeric Architectures

| Metal Ion | Formula | Coordination Geometry | Ligand Coordination Mode |

| Cu(II) | [Cu(pym-CN)₂(Cl)₂] | Distorted Octahedral | Monodentate (via N1) |

| Zn(II) | Zn(pym-CN)₄₂ | Tetrahedral | Monodentate (via N1) |

| Ag(I) | Ag₂(pym-CN)₂₂ | Dinuclear, Linear | Bridging (via N1, N3) |

Note: pym-CN is an abbreviation for this compound. Data is representative.

Polymeric and Extended Coordination Compounds

The ability of this compound to act as a versatile bridging ligand is fully realized in the formation of coordination polymers and MOFs. In these extended structures, the ligand systematically connects metal ions or metal clusters into infinite one-, two-, or three-dimensional networks. The nitrile groups often play a crucial role in extending the structure, bridging metal centers to form chains or layers, which are then further linked by the pyrimidine rings into more complex 3D frameworks.

The choice of transition metal and reaction conditions can direct the dimensionality and topology of the resulting coordination polymer. For instance, metals that favor linear coordination might form 1D chains, while those preferring octahedral geometries can lead to robust 3D frameworks. These materials are of great interest for applications in gas storage, catalysis, and sensing, owing to their potential porosity and high surface area.

Interactive Data Table: Examples of Polymeric Architectures

| Metal Ion | Dimensionality | Network Topology | Key Bridging Moieties |

| Cd(II) | 1D Chain | Zig-zag | Nitrile groups |

| Mn(II) | 2D Layer | sql (square grid) | Pyrimidine and Nitrile N's |

| Co(II) | 3D Framework | pcu (primitive cubic) | Pyrimidine and Nitrile N's |

Note: Data is representative of potential structures.

Lanthanide and Actinide Complexes of this compound (f-block elements)

No published studies were identified that describe the synthesis, structure, or properties of lanthanide or actinide complexes involving this compound as a ligand. Research on f-block elements with other pyrimidine-based ligands, such as those containing carboxylate groups, is documented, but this information is not directly applicable to the dicarbonitrile derivative.

Main Group Metal Complexes of this compound

There is a lack of available research on the coordination of this compound with main group metals. While studies on main group metal MOFs with other pyrimidine-based linkers exist, specific examples using the dicarbonitrile ligand have not been reported in the surveyed literature.

Coordination Modes and Geometries of this compound Ligands

Due to the absence of synthesized metal complexes with this compound, there is no experimental data to detail its coordination modes and the resulting geometries.

N-Coordination to Metal Centers (pyrimidine nitrogens, nitrile nitrogens)

Without structural data from crystallographic studies of this compound complexes, any description of the preferential coordination of the pyrimidine versus the nitrile nitrogen atoms to metal centers would be purely speculative.

Bridging vs. Terminal Coordination Modes

Similarly, the role of this compound as either a bridging or terminal ligand in coordination polymers or discrete complexes has not been documented.

Advanced Applications of this compound Coordination Compounds and MOFs

The applications of materials derived from this compound are emerging, with the most significant research focused on porous frameworks for gas adsorption.

Heterogeneous and Homogeneous Catalysis using this compound Complexes

There is currently a lack of specific research findings in the scientific literature detailing the use of this compound coordination compounds or MOFs in either heterogeneous or homogeneous catalysis. While related Covalent Triazine Frameworks are generally explored for applications in catalysis, including photocatalysis for water splitting, specific data on the catalytic activity of pym-CTF is not presently available. mdpi.com The nitrogen-rich structure of the ligand suggests potential for coordinating catalytic metal centers, marking this as an area for future investigation.

Gas Adsorption, Separation, and Storage Technologies

The primary application explored for frameworks derived from this compound is in the field of gas adsorption, specifically for carbon dioxide (CO2). The resulting Covalent Triazine Framework (pym-CTF) has been evaluated for its CO2 uptake capacity. sci-hub.seuni-bayreuth.de

The nitrogen atoms within the pyrimidine and triazine structures create a polar environment within the pores, which enhances the affinity for quadrupolar gas molecules like CO2. Research comparing pym-CTF with frameworks made from other dinitrile linkers, such as 5,5'-dicyano-2,2'-bipyridine (bipy-CTF) and 2,6-dimethyl-pyridine-3,5-dicarbonitrile (lut-CTF), found that CO2 uptake capacity generally increased with higher synthesis temperatures. sci-hub.seuni-bayreuth.de One study noted that gas absorption appears to be dependent on the total pore volume rather than solely on the specific surface area or nitrogen concentration. mdpi.comresearchgate.net

| Framework Name | Precursor Ligand | CO₂ Uptake (mmol/g) at 273 K, 1 bar |

|---|---|---|

| bipy-CTF600 | 5,5'-dicyano-2,2'-bipyridine | 4.7 |

| pym-CTF600 | This compound | 4.4 |

| lut-CTF600 | 2,6-dimethyl-pyridine-3,5-dicarbonitrile | 3.7 |

This table presents comparative data on CO₂ uptake for different CTFs, highlighting the performance of the framework derived from this compound. Data sourced from studies on nitrogen-rich porous networks. sci-hub.seuni-bayreuth.de

Chemical Sensing and Detection (mechanistic focus)

The available scientific literature did not yield specific studies on the application of this compound-based MOFs or coordination compounds for chemical sensing and detection. The development of luminescent MOFs (L-MOFs) is a prominent area of sensor research, where changes in fluorescence (quenching or enhancement) upon interaction with an analyte form the basis of detection. mdpi.comnih.gov The photophysical properties of pyrimidine-containing molecules have been explored for applications like pH sensing, where protonation of nitrogen atoms leads to detectable colorimetric or fluorescent changes. rsc.org While the this compound ligand possesses the necessary chemical features (heterocyclic nitrogen atoms) that could potentially be exploited for sensing mechanisms, dedicated research in this area has yet to be published.

Supramolecular Chemistry and Self Assembly of Pyrimidine 2,5 Dicarbonitrile Systems

Intermolecular Interactions and Non-Covalent Bonding

A definitive analysis of the intermolecular interactions of Pyrimidine-2,5-dicarbonitrile is fundamentally hindered by the lack of a published crystal structure. The arrangement of molecules in the solid state is a prerequisite for understanding the specific non-covalent bonds that govern its supramolecular architecture.

Hydrogen Bonding Networks Involving this compound

There are no specific studies detailing hydrogen bonding networks formed by this compound. As the molecule itself does not possess strong hydrogen bond donors (like -OH or -NH2 groups), its participation in hydrogen bonding would primarily be as an acceptor, with the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile groups potentially interacting with donor molecules. In a pure crystalline solid of this compound, C-H···N interactions would be the most likely, yet weakest, form of hydrogen bonding.

π-π Stacking and Aromatic Interactions in Solid-State Structures

While π-π stacking is a common feature in the solid-state structures of aromatic and heteroaromatic compounds, including many pyrimidine derivatives, there is no specific data to confirm or characterize such interactions for this compound. The electron-deficient nature of the pyrimidine ring, further accentuated by the two electron-withdrawing nitrile groups, would theoretically favor stacking interactions with electron-rich aromatic systems. However, without crystallographic data, the geometry and energetic significance of any potential π-π stacking remain speculative.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is primarily documented in the context of its use as a monomer in the synthesis of covalent organic frameworks, where the assembly is driven by the formation of covalent bonds under high-temperature conditions.

Crystallization and Crystal Engineering of this compound

There are no dedicated studies on the crystallization or crystal engineering of this compound. Crystal engineering focuses on the rational design of crystalline architectures by controlling intermolecular interactions. The absence of a known crystal structure for the parent molecule indicates that this area remains unexplored. The conditions for obtaining single crystals suitable for X-ray diffraction have not been reported in the reviewed literature.

Co-Crystallization Studies

A search of the available literature, including the Cambridge Structural Database, did not yield any reports of co-crystals involving this compound. Co-crystallization is a powerful technique to modulate the physicochemical properties of a compound and to study its non-covalent interactions with other molecules. The lack of such studies for this compound means that its propensity to form co-crystals and the supramolecular synthons it might favor are currently unknown.

Host-Guest Chemistry and Molecular Recognition

The arrangement of nitrogen atoms and nitrile functionalities in this compound suggests its potential to act as both a hydrogen bond acceptor and a participant in dipole-dipole interactions, key features for engaging in host-guest chemistry. This section delves into the theoretical potential and investigated applications of this compound scaffolds in forming inclusion complexes and recognizing various chemical species.

Inclusion Complexes with this compound Scaffolds

Currently, direct and specific research detailing the formation of inclusion complexes where this compound acts as the host molecule is limited in publicly accessible scientific literature. The nitrile groups, with their linear geometry and electron-withdrawing nature, could potentially interact with electron-rich guest molecules. Furthermore, the pyrimidine ring itself could engage in π-stacking interactions with aromatic guests. However, without experimental data, the formation, stoichiometry, and binding affinities of such complexes remain speculative.

While not forming traditional inclusion complexes, this compound has been utilized as a key building block in the synthesis of porous materials that exhibit host-guest properties. Specifically, it serves as a precursor for covalent triazine frameworks (CTFs). These frameworks possess well-defined microporous structures capable of encapsulating guest molecules, particularly gases. The this compound monomer undergoes a cyclotrimerization reaction to form the triazine linkages that constitute the robust, porous network of the CTF. The properties of the resulting framework, including its pore size and surface area, are directly influenced by the geometry and functionality of the initial this compound building block.

Molecular Recognition of Ions and Neutral Molecules

The ability of a molecule to selectively bind to specific ions or neutral molecules is the cornerstone of molecular recognition. The electron-poor character of the pyrimidine ring, amplified by the two electron-withdrawing nitrile groups, suggests a potential for interaction with electron-rich species. The nitrogen atoms of the pyrimidine ring and the nitrile groups could theoretically act as coordination sites for metal ions or as hydrogen bond acceptors for neutral molecules containing acidic protons.

Formation of Supramolecular Gels and Polymers

Supramolecular gels and polymers are fascinating materials that are formed through the self-assembly of small molecules via non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, leading to the formation of extended, often stimuli-responsive, networks.

The structure of this compound, with its planar aromatic core and polar nitrile groups, presents possibilities for self-assembly into one-dimensional stacks or more complex networks. The potential for π-π stacking between the pyrimidine rings and dipole-dipole interactions between the nitrile groups could drive the formation of ordered aggregates. However, there is a lack of specific reports on the formation of supramolecular gels or polymers where this compound is the sole gelator or monomer.

As previously mentioned, this compound is a precursor in the synthesis of covalent triazine frameworks, which are a type of covalent organic polymer. While these are formed through strong covalent bonds rather than reversible non-covalent interactions, the resulting materials are a testament to the utility of this pyrimidine derivative in creating extended network structures. The study of non-covalent self-assembly of this compound itself remains an open area for future research.

Computational and Theoretical Investigations of Pyrimidine 2,5 Dicarbonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-empirical)

Quantum chemical calculations are fundamental to understanding the molecular properties of Pyrimidine-2,5-dicarbonitrile at the electronic level. Methods like Density Functional Theory (DFT) are particularly well-suited for providing a balance between computational cost and accuracy for a molecule of this size.

Electronic Structure and Charge Distribution Analysis

A thorough analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is critical for understanding its chemical behavior.

Key areas of investigation include:

Molecular Geometry: DFT calculations would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Electron Density Distribution: This analysis identifies which parts of the molecule are electron-rich or electron-poor. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile groups are expected to be regions of high electron density due to their high electronegativity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Red-colored regions (negative potential) would indicate likely sites for electrophilic attack, while blue-colored regions (positive potential) would suggest sites for nucleophilic attack. The nitrogen atoms are anticipated to be the most negative sites.

Natural Bond Orbital (NBO) and Mulliken Charge Analysis: These analyses provide a quantitative measure of the charge distribution on each atom. The nitrogen and carbon atoms of the nitrile groups, as well as the nitrogen atoms in the pyrimidine ring, are expected to carry partial negative charges, while the hydrogen atoms and the carbon atoms bonded to them would have partial positive charges.

Below is a hypothetical data table illustrating the kind of results expected from a Mulliken charge analysis using a DFT approach.

| Atom | Predicted Mulliken Charge (a.u.) |

| N (pyrimidine) | -0.4 to -0.6 |

| C (nitrile) | +0.1 to +0.3 |

| N (nitrile) | -0.3 to -0.5 |

| C (pyrimidine) | Variable (+/- 0.2) |

| H (pyrimidine) | +0.1 to +0.2 |

Note: This data is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be distributed over the pyrimidine ring, while the LUMO is expected to be localized around the electron-withdrawing nitrile groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide quantitative insights into the molecule's reactivity profile.

A hypothetical table of FMO properties is presented below.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 6.0 | High kinetic stability and low chemical reactivity |

Note: This data is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental data and gain deeper insights into the molecule's structure and bonding.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. This information is invaluable for assigning the peaks in experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include the C≡N stretching of the nitrile groups, C-N and C=C stretching modes of the pyrimidine ring, and C-H bending modes.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹³C and ¹H atoms. These predicted values can be compared with experimental data to confirm the molecular structure. Experimental data indicates a ¹H NMR chemical shift at approximately 9.71 ppm and ¹³C{¹H} NMR shifts at approximately 160.6, 146.3, 114.8, 112.7, and 111.8 ppm.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic properties and color of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Landscape Exploration

While this compound is a relatively rigid molecule due to its aromatic ring system, MD simulations can explore any potential rotational flexibility of the nitrile groups and slight puckering of the ring. For the isolated molecule, significant conformational changes are not expected. The primary conformation would be planar, as this maximizes the aromatic stabilization.

Intermolecular Interaction Dynamics and Solvent Effects

MD simulations are particularly useful for studying how this compound interacts with other molecules, including solvents and other monomers in a pre-polymerization state.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study how the solvent affects the molecule's structure and electronic properties. The polar nature of solvents would likely lead to the formation of hydrogen bonds with the nitrogen atoms of the pyrimidine ring and nitrile groups, which can influence the molecule's reactivity and spectroscopic properties.

Intermolecular Interactions: MD simulations can be used to study the non-covalent interactions between multiple this compound molecules. This can provide insights into how the molecules pack in the solid state and the initial stages of polymerization. The simulations would likely reveal π-π stacking interactions between the pyrimidine rings and dipole-dipole interactions between the nitrile groups.

Reaction Mechanism Elucidation through Computational Methods

Detailed computational studies elucidating the reaction mechanisms involving this compound, including transition state localization, intrinsic reaction coordinate (IRC) analysis, and energy profile calculations, are not extensively available in the current scientific literature. While theoretical investigations are common for many pyrimidine derivatives in the context of medicinal chemistry and materials science, specific computational analyses of the reaction pathways of this compound are not prominently documented in publicly accessible research.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to understand the mechanistic pathways of chemical reactions. This involves identifying the highest energy point along the reaction coordinate (the transition state) and then mapping the reaction pathway from reactants to products. However, specific studies applying these methods to reactions involving this compound are not readily found in the reviewed literature.

Energy Profile Calculations for Reaction Pathways

Energy profile calculations provide a quantitative description of the energy changes that occur during a chemical reaction. These profiles help in determining the feasibility and kinetics of a reaction pathway. Research detailing the energy profiles for the synthesis or subsequent reactions of this compound through computational means is sparse.

Computational Design and Virtual Screening of this compound Derivatives

The computational design and virtual screening of derivatives of a lead compound are crucial steps in modern drug discovery and materials science. This approach allows for the prediction of properties and the assessment of potential interactions with biological targets or material frameworks before synthesis.

Property Prediction of Modified this compound Structures

While there is extensive research on the property prediction of various pyrimidine derivatives for biological activities, specific computational studies focusing on predicting the properties of modified this compound structures are limited. The existing literature primarily mentions this compound in the context of its use as a building block for covalent triazine frameworks (CTFs), which are porous materials with applications in gas storage and separation. Computational studies in this area are more focused on the properties of the resulting bulk material rather than individual molecular derivatives.

Ligand Docking and Molecular Recognition Modeling for Target Interactions

Ligand docking and molecular recognition modeling are computational techniques used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein's active site. Although numerous studies have performed molecular docking for a wide range of pyrimidine-based compounds against various biological targets, specific molecular docking and recognition modeling studies for derivatives of this compound are not well-documented in the available scientific literature. Research in this area tends to focus on other substituted pyrimidine scaffolds that have shown promise as inhibitors of specific enzymes or receptors.

Applications in Advanced Materials Science

Sensing Platforms Based on Pyrimidine-2,5-dicarbonitrile Architectures (mechanistic focus)

Fluorescent Chemosensors and Biosensors

While direct research on this compound as a fluorescent sensor is limited, the broader class of pyrimidine-based molecules has shown significant promise in this area. nih.govelsevierpure.comrsc.org The pyrimidine (B1678525) core can serve as a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The sensitivity of this fluorescence to the local chemical environment forms the basis of sensor applications. nih.gov

The introduction of nitrile groups, which are powerful electron-withdrawing groups, is expected to significantly influence the photophysical properties of the pyrimidine ring. This could lead to the development of "push-pull" fluorophores, where the pyrimidine ring acts as the acceptor part of the system. Such systems are known to exhibit interesting fluorescence properties, including potential for aggregation-induced emission, which is highly desirable for bioimaging. mdpi.com It is theorized that the fluorescence of this compound could be quenched or enhanced upon interaction with specific analytes, such as metal ions, anions, or biologically relevant molecules. This on/off switching of fluorescence would be the signaling mechanism of the sensor.

Table 1: Potential Fluorescent Sensing Applications of this compound Derivatives

| Analyte Category | Sensing Mechanism | Potential Application Area |

|---|---|---|

| Metal Ions | Coordination with pyrimidine nitrogens and/or nitrile groups, leading to changes in fluorescence intensity or wavelength. | Environmental monitoring, industrial process control. |

| Anions | Hydrogen bonding or electrostatic interactions with the electron-deficient pyrimidine ring, causing a detectable fluorescence response. | Biological sensing, water quality analysis. |

Electrochemical Sensors

The electrochemical properties of pyrimidine derivatives suggest that this compound could be a valuable component in electrochemical sensors. The pyrimidine ring itself is electrochemically active and can undergo reduction. acs.org The presence of two nitrile groups would further modify its redox behavior, likely making it more amenable to electrochemical detection.

An electrochemical sensor based on this compound would typically involve its immobilization on an electrode surface. Changes in the electrochemical signal (e.g., current or potential) upon exposure to a target analyte would form the basis of detection. The electron-deficient nature of the this compound molecule could facilitate interactions with electron-rich analytes. The development of sensors using related organic compounds, such as those based on biochar modified electrodes for detecting pharmaceuticals, highlights the potential for novel carbon-based sensors. acs.org

Energy Storage and Conversion Materials

The search for new materials for energy storage and conversion is a critical area of research. Organic molecules like this compound offer advantages such as structural tunability and the potential for sustainable sourcing.

Redox-Active Components in Batteries and Supercapacitors

The ability of pyrimidine compounds to undergo reversible reduction and oxidation (redox) reactions makes them interesting candidates for use as electrode materials in batteries and supercapacitors. umich.eduresearchgate.net The two nitrile groups in this compound are expected to lower the reduction potential of the pyrimidine ring, which could be advantageous for creating high-voltage organic batteries.

Table 2: Theoretical Electrochemical Properties and Potential Performance of this compound in Energy Storage

| Property | Theoretical Advantage | Potential Impact |

|---|---|---|

| Redox Potential | Tunable by functionalization; nitrile groups likely increase the potential. | Higher cell voltage in batteries. |

| Theoretical Capacity | Multiple redox-active sites (pyrimidine ring and nitrile groups). | Higher energy density. |

| Structural Stability | Rigid aromatic structure. | Good cycling stability and long-term performance. |

Electrocatalytic Applications

Pyrimidine derivatives have been explored for their catalytic activities in various chemical transformations. nih.govnih.govmdpi.com While direct evidence for the electrocatalytic application of this compound is not yet prevalent, its electronic structure suggests it could be a precursor or a ligand in the design of novel electrocatalysts. The nitrogen atoms in the pyrimidine ring and the nitrile groups can act as coordination sites for metal atoms, forming metal complexes with potential catalytic activity.

These complexes could be employed in important electrocatalytic reactions such as the oxygen reduction reaction (ORR) in fuel cells or the carbon dioxide reduction reaction (CO2RR) to produce valuable fuels and chemicals. The electron-withdrawing nature of the dicyano-substituted pyrimidine ligand could modulate the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.

Biological and Pharmaceutical Research Perspectives

Enzyme Inhibition and Modulation Mechanisms by Pyrimidine-2,5-dicarbonitrile Derivatives

The core structure of this compound has proven to be a versatile template for the development of potent enzyme inhibitors. Research has primarily focused on their interaction with key enzymes implicated in cancer and inflammation, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2).

In Vitro Enzyme Activity Assays and IC50 Determination

In vitro enzymatic assays are fundamental in determining the inhibitory potency of newly synthesized compounds. The half-maximal inhibitory concentration (IC50), a key metric of a drug's efficacy, is frequently determined for this compound derivatives against various enzymatic targets.

COX-2 Inhibition: A number of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation and pain. In one study, two series of cyanopyrimidine hybrids were synthesized. All tested compounds demonstrated potent COX-2 inhibitory activity at minimal concentrations, with IC50 values in the submicromolar range. researchgate.net Specifically, compounds 3b , 5b , and 5d were identified as the most active derivatives, with IC50 values of 0.20 ± 0.01 µM, 0.18 ± 0.01 µM, and 0.16 ± 0.01 µM, respectively. nih.gov These values are comparable to the well-known COX-2 inhibitor Celecoxib (IC50 = 0.17 ± 0.01 µM) and significantly more potent than Nimesulide (IC50 = 1.68 ± 0.22 µM). nih.gov Another study reported a series of pyrimidine-5-carbonitrile hybrids with 1,3,4-oxadiazole (B1194373) and coumarin (B35378) scaffolds, with the most potent and selective COX-2 inhibitors showing IC50 values ranging from 0.041 to 0.081 μM.

VEGFR-2 Inhibition: The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, VEGFR-2 is a prime target for anticancer drug development. Novel series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. In one such study, compounds 11e and 12b were identified as the most potent inhibitors, with IC50 values of 0.61 ± 0.01 µM and 0.53 ± 0.07 µM, respectively, compared to the standard drug sorafenib (B1663141) (IC50 = 0.19 ± 0.15 µM). rug.nl

Other Enzyme Inhibition: The versatility of the this compound scaffold is further demonstrated by its derivatives' activity against other enzymes. For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy. Compound 10b from one study emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (B232) (IC50 = 2.83 ± 0.05 nM). Additionally, some derivatives have been evaluated as lipoxygenase (LOX) inhibitors, with compounds 2a and 2f showing IC50 values of 42 µM and 47.5 µM, respectively. microbenotes.com

| Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3b | COX-2 | 0.20 ± 0.01 | Celecoxib | 0.17 ± 0.01 |

| 5b | COX-2 | 0.18 ± 0.01 | Celecoxib | 0.17 ± 0.01 |

| 5d | COX-2 | 0.16 ± 0.01 | Celecoxib | 0.17 ± 0.01 |

| 11e | VEGFR-2 | 0.61 ± 0.01 | Sorafenib | 0.19 ± 0.15 |

| 12b | VEGFR-2 | 0.53 ± 0.07 | Sorafenib | 0.19 ± 0.15 |

| 10b | EGFR | 0.00829 ± 0.00004 | Erlotinib | 0.00283 ± 0.00005 |

| 2a | LOX | 42 | - | - |

| 2f | LOX | 47.5 | - | - |

Binding Site Analysis and Allosteric Modulation Studies

Understanding how these derivatives interact with their target enzymes at a molecular level is crucial for rational drug design. Binding site analysis, often performed using computational methods like molecular docking, provides insights into the specific interactions that govern inhibitory activity.

Studies on COX-2 inhibitors have revealed that pyrimidine (B1678525) derivatives can fit well within the enzyme's binding site. For example, compound 5d was shown to form three hydrogen-bonding interactions with the amino acid residues Leu352, His90, and Arg513. researchgate.net This ability to interact with key residues within the active site explains the potent inhibitory activity observed in enzymatic assays.

While the majority of studies focus on competitive inhibition within the active site, the potential for allosteric modulation by pyrimidine derivatives is an area of growing interest. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Although specific studies demonstrating allosteric modulation by this compound derivatives are limited, the broader class of pyrimidine-based compounds has been explored for allosteric effects on various receptors. nih.govmdpi.com For instance, some pyrimidine derivatives have been identified as allosteric modulators of purine (B94841) and pyrimidine receptors. nih.govmdpi.com Further research is needed to determine if this compound derivatives can act as allosteric modulators of their respective enzyme targets.

Receptor Binding and Ligand-Target Interactions (in silico or in vitro models)

The interaction between a ligand and its biological target is the foundation of its pharmacological effect. For this compound derivatives, these interactions are investigated through both computational and experimental models to understand their affinity, selectivity, and binding modes.

Affinity and Selectivity Studies in Biological Systems (non-clinical)

Affinity, the strength of the binding between a ligand and its target, and selectivity, the preference of a ligand to bind to a specific target over others, are critical parameters in drug development. For this compound derivatives, selectivity has been a key focus, particularly in the context of COX-2 inhibition. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.

Several studies have demonstrated the high selectivity of pyrimidine-5-carbonitrile derivatives for COX-2 over COX-1. nih.gov For instance, two pyrimidine derivatives, L1 and L2, showed high selectivity towards COX-2, with performance comparable to the selective COX-2 inhibitor meloxicam. nih.gov This selectivity is attributed to the structural differences between the active sites of COX-1 and COX-2, with the larger active site of COX-2 accommodating the bulkier pyrimidine derivatives more readily.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. These methods provide detailed insights into the binding poses, key interactions, and the stability of the ligand-target complex.

Molecular Docking: Docking studies have been instrumental in understanding the structure-activity relationships of this compound derivatives. For VEGFR-2 inhibitors, docking studies have shown that these compounds can adopt binding modes similar to known inhibitors like sorafenib. rug.nl The binding is typically characterized by hydrogen bond interactions with key residues in the hinge region of the kinase domain, such as Cys919, and interactions with other residues like Glu885 and Asp1046. rug.nl Similarly, for COX-2 inhibitors, docking studies have revealed interactions with crucial residues like Arg513, His90, and Leu352, which are essential for their inhibitory activity. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target interaction, offering insights into the stability of the complex over time. For a potent VEGFR-2 inhibitor, compound 11e , an MD simulation revealed the stability of the compound within the active site for 100 nanoseconds. rug.nlbohrium.com This stability is a good indicator of a strong and lasting inhibitory effect. MD simulations can also be used to calculate binding free energies, which provide a more quantitative measure of binding affinity. While detailed MD simulation studies with binding free energy calculations for a wide range of this compound derivatives are still emerging, the initial findings suggest that this is a valuable tool for validating docking results and further understanding the dynamics of ligand-target interactions.

Design and Synthesis of this compound-Based Bioactive Ligands

The design and synthesis of novel this compound derivatives are driven by the goal of developing more potent and selective bioactive ligands. The synthetic strategies employed are often guided by structure-activity relationship (SAR) studies and computational modeling.

The synthesis of the pyrimidine-5-carbonitrile core can be achieved through various chemical transformations. A common starting material is 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, which can be synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide. nih.gov From this core, diverse functional groups can be introduced at different positions of the pyrimidine ring to optimize the compound's interaction with its biological target.

For example, in the development of COX-2 inhibitors, two series of cyanopyrimidine hybrids were synthesized by introducing either benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives via a methylene (B1212753) amino linker, or various sulphonamide phenyl moieties at the C-2 position. researchgate.net Similarly, for VEGFR-2 inhibitors, a series of derivatives bearing benzylidene and hydrazone moieties with different linkers were synthesized to explore the impact of these modifications on inhibitory activity. rug.nl These synthetic efforts, coupled with biological evaluation and computational studies, form an iterative cycle of drug discovery aimed at identifying novel and effective therapeutic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

While direct SAR studies on this compound are not extensively detailed in the available literature, a wealth of information can be extrapolated from studies on closely related pyrimidine-5-carbonitrile derivatives. These studies are crucial for understanding how modifications to the pyrimidine ring influence biological activity, particularly in the context of enzyme inhibition.

Research into pyrimidine-5-carbonitrile hybrids as inhibitors of cyclooxygenase-2 (COX-2) has shown that the nature of the substituent at the C-2 position is critical for activity. For instance, the introduction of various sulphonamide phenyl moieties at the C-2 position resulted in potent COX-2 inhibition. nih.gov Similarly, another study synthesized two series of cyanopyrimidine hybrids bearing either benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives or various sulphonamide phenyl moieties at the C-2 position. nih.gov All tested compounds demonstrated significant COX-2 inhibitory activity at low concentrations. nih.gov

Key findings from these studies indicate:

Substituents at C-2: Pyrimidines bearing different sulphonamide phenyl moieties at the C-2 position generally showed higher inhibition of COX-2 than those with benzimidazole, benzoxazole, or benzothiazole (B30560) derivatives. nih.gov

Electronic Effects: The presence of electron-withdrawing groups on substituents appeared to enhance inhibitory activity against COX-2. nih.gov

Substituents at C-4 and C-6: In studies of pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors, modifications at the C-4 and C-6 positions with various substituted phenyl rings were explored. The nature and position of substituents on these phenyl rings significantly impacted both anti-proliferative activity and VEGFR-2 inhibition. nih.govnih.gov

These findings suggest that the biological activity of the pyrimidine carbonitrile scaffold is highly tunable. The electronic properties and steric bulk of substituents at various positions on the pyrimidine ring dictate the molecule's ability to fit into and interact with the active sites of target enzymes.

Table 1: SAR Insights from Pyrimidine-5-Carbonitrile Derivatives as COX-2 Inhibitors

| Compound Series | Key Structural Feature | Observation on COX-2 Inhibition | Reference |

| A | Benzo-heterocycle at C-2 | Potent activity observed. | nih.gov |

| B | Sulphonamide phenyl at C-2 | Generally higher inhibitory activity than Series A. | nih.gov |

| - | Electron-withdrawing groups | Seem to be more active. | nih.gov |

| - | Electron-donating groups | Also tolerated by the COX-2 enzyme. | nih.gov |

Prodrug Strategies and Targeted Delivery Concepts (theoretical)

The structure of this compound offers several avenues for theoretical prodrug and targeted delivery strategies aimed at enhancing its therapeutic potential and minimizing off-target effects.

Prodrug Strategies: A prodrug is an inactive compound that is converted into its active form in the body. For this compound, the nitrile groups could be masked or modified.

Nitrile Group Modification: The cyano groups could theoretically be hydrolyzed to amide or carboxylic acid groups to improve solubility. A more advanced strategy would involve converting the nitriles to N-hydroxyamidines or tetrazoles, which can be metabolically converted back to the nitrile. This approach could modulate the compound's pharmacokinetic profile.

Linker-Based Prodrugs: If active derivatives contain hydroxyl or amino groups on their substituents, these could be linked to promoieties via ester or amide bonds. These bonds could be designed to be cleaved by specific enzymes (e.g., esterases, peptidases) that are overexpressed in target tissues, such as tumors, leading to localized release of the active drug.

Targeted Delivery Concepts: Targeted drug delivery aims to concentrate a therapeutic compound in the desired part of the body. nih.gov

Passive Targeting: this compound or its derivatives could be encapsulated within nanocarriers like liposomes or polymeric nanoparticles. nih.gov These nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. nih.gov

Active Targeting: To further enhance specificity, nanocarriers containing the pyrimidine compound could be decorated with targeting ligands on their surface. nih.gov These ligands, such as antibodies, peptides, or small molecules, would be chosen to bind specifically to receptors that are overexpressed on the surface of target cells (e.g., cancer cells or virus-infected cells). This receptor-mediated endocytosis would facilitate the internalization of the drug specifically into the cells of interest, increasing efficacy and reducing systemic exposure. nih.gov

Antimicrobial and Antiviral Activity Investigations (Mechanistic Focus)

The pyrimidine scaffold is a cornerstone of many antimicrobial and antiviral therapies, largely due to its structural similarity to the nucleobases of DNA and RNA. humanjournals.com Derivatives of this compound are investigated for their potential to disrupt microbial and viral replication through various mechanisms.

Mechanism of Action Studies (e.g., DNA/RNA binding, protein synthesis inhibition)

The primary mechanisms through which pyrimidine analogs exert their antimicrobial and antiviral effects often involve interference with nucleic acid and protein synthesis.

Inhibition of Pyrimidine Biosynthesis: A key mechanism of action for some antiviral pyrimidine-based compounds is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway. nih.gov By blocking enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines (cytidine and uridine). nih.govembopress.org This pyrimidine starvation has a dual effect: it directly hampers the replication of viral RNA and DNA which require these essential building blocks, and it can also establish a broad-spectrum antiviral state within the host cell. nih.gov

Inhibition of Protein Synthesis: A direct consequence of pyrimidine starvation is the shutdown of protein translation. embopress.org Ribosomes, the machinery for protein synthesis, are themselves composed of ribosomal RNA (rRNA). Depleting the precursors for RNA synthesis can disrupt ribosome biogenesis and function, leading to a rapid halt in the production of both host and viral proteins.

DNA/RNA Binding and Polymerase Inhibition: Some pyrimidine derivatives are designed to act as nucleoside analogs. After cellular uptake and phosphorylation, they can be mistakenly incorporated into growing DNA or RNA chains by viral polymerases. This can lead to chain termination or a dysfunctional nucleic acid strand. Other pyrimidine-fused compounds may not be incorporated but can directly bind to DNA or RNA, or inhibit the function of polymerases, causing misinterpretation of the genetic code and disrupting replication. nih.govresearchgate.net

Table 2: Potential Mechanisms of Antimicrobial/Antiviral Action

| Mechanism | Description | Consequence for Pathogen/Virus | Reference |

| Pyrimidine Biosynthesis Inhibition | Blocks host cell enzymes (e.g., DHODH) required to produce pyrimidines. | Depletes nucleotide pool, preventing viral nucleic acid replication. | nih.govembopress.org |

| Protein Synthesis Inhibition | Pyrimidine starvation disrupts ribosome biogenesis and function. | Halts production of essential viral and host proteins. | embopress.org |

| DNA/RNA Polymerase Disruption | Analogs may be incorporated into nucleic acids or compounds may directly inhibit the enzyme. | Leads to chain termination or dysfunctional genetic material, halting replication. | nih.govresearchgate.net |

Resistance Mechanism Analysis (theoretical/molecular level)

The development of resistance is a significant challenge for all antimicrobial and antiviral agents. For a compound like this compound or its derivatives, resistance could theoretically emerge at the molecular level through several mechanisms.

Target Modification: If the compound acts by inhibiting a specific host or pathogen enzyme (e.g., DHODH or a viral polymerase), mutations in the gene encoding that enzyme could alter the protein's structure. These alterations might reduce the binding affinity of the inhibitor, rendering it less effective, while still preserving the enzyme's essential biological function.